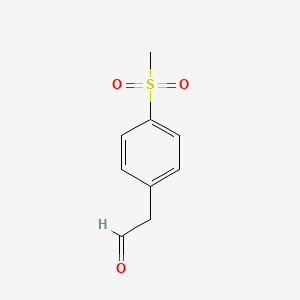

Benzeneacetaldehyde, 4-(methylsulfonyl)-

描述

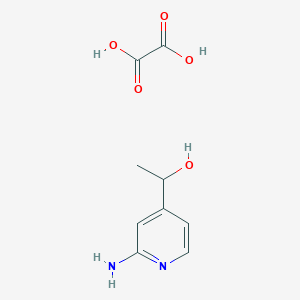

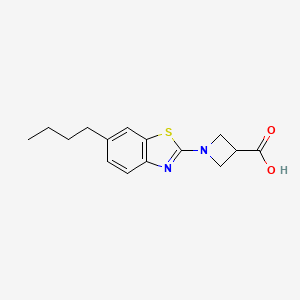

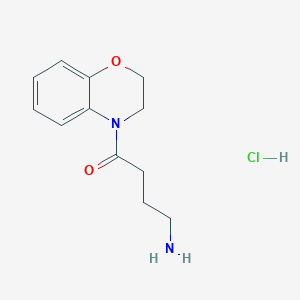

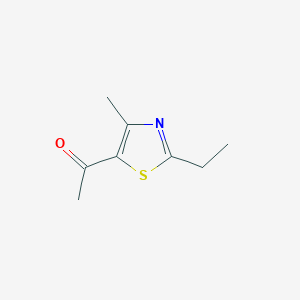

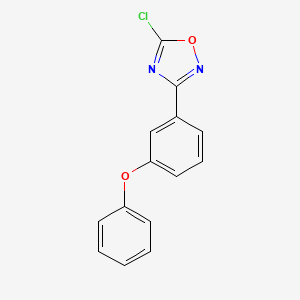

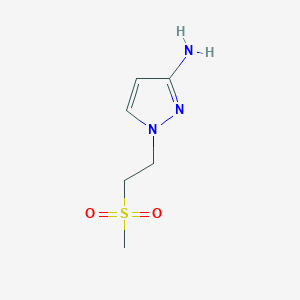

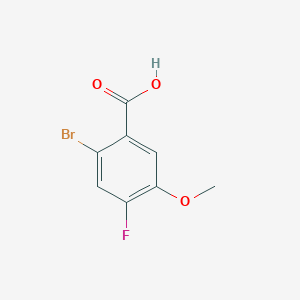

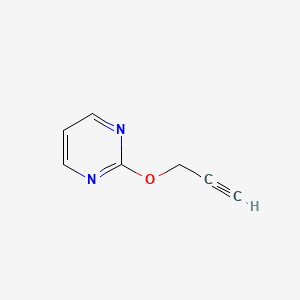

Molecular Structure Analysis

The molecular structure of Benzeneacetaldehyde, 4-(methylsulfonyl)- can be represented by its molecular formula, C9H10O3S. For a more detailed view, a 2D or 3D molecular model would be helpful. These models can provide information about the arrangement of atoms, the lengths and types of chemical bonds, and the molecule’s overall shape .Physical And Chemical Properties Analysis

Benzeneacetaldehyde, 4-(methylsulfonyl)- has a molecular weight of 198.24 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases .科学研究应用

Novel Synthesis Methods

Preparation of Alpha,Beta-Unsaturated Aldehydes : A novel protocol involving acetalization, alpha-bromination, and nucleophilic phenylselenenylation followed by oxidative elimination/hydrolysis was developed. This method facilitates the alpha,beta-dehydrogenation of aldehydes, producing alpha,beta-unsaturated aldehydes with high yields (Vasil'ev & Engman, 2000).

Catalytic Systems for Benzimidazoles Synthesis : Ionic liquid-based catalytic systems were found to efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes, offering a green and efficient approach for benzimidazole derivatives synthesis (Khazaei et al., 2011).

Synthesis of Fatty 1,2,4-Trioxanes : The peracetalization of β-hydroxy hydroperoxides derived from fatty acids like methyl oleate with aromatic aldehydes has been studied, leading to the synthesis of fatty 1,2,4-trioxanes. This provides insights into potential applications in materials science and medicinal chemistry (Duguet et al., 2021).

Material Science and Optics

- Synthesis of Sulfone-Substituted Thiophene Chromophores : A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl groups have been synthesized. These compounds show potential for use in nonlinear optics due to their high thermal stability and good transparency, indicating their applicability in advanced material science and optoelectronics (Chou et al., 1996).

Advanced Chemical Reactions

- Organocatalytic Addition and Synthesis : The addition of bis(arylsulfonyl)methane to alpha,beta-unsaturated aldehydes, catalyzed by prolinol derivatives, has been explored. This method opens new avenues for the synthesis of optically enriched compounds, demonstrating the versatility of sulfone compounds in synthetic organic chemistry (García Ruano et al., 2009).

Thermodynamic and Solubility Studies

- Thermodynamic Functions and Solubility : Studies on the solubility and thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene in various solvents have been conducted. These studies provide essential data for understanding the physical chemistry of sulfone compounds and their applications in purification and material processing (Xu et al., 2016).

安全和危害

Benzeneacetaldehyde, 4-(methylsulfonyl)- is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-(4-methylsulfonylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXTXKYTXYNPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneacetaldehyde, 4-(methylsulfonyl)- | |

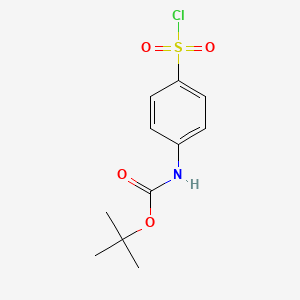

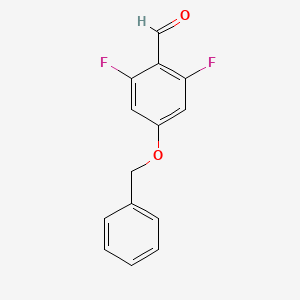

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B1523304.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523307.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)

![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)